Cas no 903318-35-4 (N-(2,5-dimethoxyphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)
N-(2,5-dimethoxyphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,5-dimethoxyphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide
- N-(2,5-dimethoxyphenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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- Inchi: 1S/C16H17N5O3S/c1-23-12-5-6-14(24-2)13(9-12)18-15(22)10-25-16-19-17-11-21(16)20-7-3-4-8-20/h3-9,11H,10H2,1-2H3,(H,18,22)
- InChI Key: RRNUUXBHZBEAAB-UHFFFAOYSA-N
- SMILES: C(NC1=CC(OC)=CC=C1OC)(=O)CSC1N(N2C=CC=C2)C=NN=1
N-(2,5-dimethoxyphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2563-0131-2μmol |
N-(2,5-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903318-35-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2563-0131-5μmol |
N-(2,5-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903318-35-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2563-0131-10μmol |
N-(2,5-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903318-35-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2563-0131-20μmol |
N-(2,5-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903318-35-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2563-0131-1mg |
N-(2,5-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903318-35-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2563-0131-2mg |
N-(2,5-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903318-35-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2563-0131-3mg |
N-(2,5-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903318-35-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2563-0131-4mg |
N-(2,5-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903318-35-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2563-0131-5mg |
N-(2,5-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903318-35-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2563-0131-10mg |
N-(2,5-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903318-35-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(2,5-dimethoxyphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on N-(2,5-dimethoxyphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide
Professional Introduction to N-(2,5-dimethoxyphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide (CAS No. 903318-35-4)
N-(2,5-dimethoxyphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide, identified by its CAS number 903318-35-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by their intricate structural motifs, which include aromatic rings, heterocyclic systems, and functional groups that contribute to their unique chemical and biological properties.
The molecular structure of N-(2,5-dimethoxyphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide incorporates several key features that make it of particular interest. The presence of a 2,5-dimethoxyphenyl group provides a hydrophobic aromatic core, while the acetamide moiety introduces a polar functional group capable of participating in hydrogen bonding interactions. Additionally, the compound features a pyrrole ring and a 1,2,4-triazole ring linked through a sulfanyl (-S-) bridge. This particular arrangement of heterocyclic systems is known to enhance the compound's potential as a bioactive molecule.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their therapeutic applications. The pyrrole and 1,2,4-triazole moieties are particularly noteworthy due to their prevalence in biologically active natural products and synthetic drugs. For instance, pyrrole derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties, while triazole compounds are well-known for their antifungal and antiviral activities. The combination of these motifs in N-(2,5-dimethoxyphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide suggests that it may exhibit multiple biological activities simultaneously.
The sulfanyl bridge connecting the pyrrole and triazole rings is another critical feature of this compound. Sulfanyl groups are known to enhance the solubility and bioavailability of molecules, making them more suitable for pharmaceutical applications. Furthermore, sulfanyl-containing compounds have been shown to interact with various biological targets due to their ability to form stable bonds through sulfur-sulfur interactions or disulfide bridges within proteins. This structural feature may contribute to the compound's potential as an inhibitor or modulator of specific enzymatic or protein targets.
The synthesis of N-(2,5-dimethoxyphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the 2,5-dimethoxyphenyl acetyl chloride intermediate followed by its reaction with a protected form of the pyrrole derivative. Subsequent steps involve the introduction of the 1,2,4-triazole ring via nucleophilic substitution reactions at the sulfanyl position. The final deprotection steps yield the desired compound in good yields under controlled conditions.
The pharmacological evaluation of N-(2,5-dimethoxyphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide has revealed several promising activities in preclinical studies. Initial assays have shown that this compound exhibits potent inhibitory effects against various enzymes implicated in inflammatory pathways. Specifically, it has demonstrated significant activity against cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis. Additionally, preliminary data suggest that the compound may inhibit lipoxygenase enzymes another key player in inflammation processes.
Beyond its anti-inflammatory potential this compound has also shown interesting properties in anticancer studies. The structural motifs present in N-(2,5-dimethoxyphenyl)-2-{4-(1H-pyrrol-l -yI)-4H-l , 24-triazol -3 -yI sulfanyI}acetamide have been found to interact with specific oncogenic pathways by modulating key signaling molecules involved in cell proliferation and survival. In vitro experiments have revealed that this compound can induce apoptosis in cancer cell lines while sparing normal cells suggesting its potential as a selective anticancer agent.
The role played by computational chemistry techniques cannot be overstated when it comes to understanding the behavior of complex molecules like N-(
The future directions regarding research on N(25dimethoxy phenyll) { 41( Hpyrrol -lyI) -41 H-l ,24triazol -3-yI sulfanyI }acetarnide look very promising given its multifaceted biological activities Several strategies could be pursued next including exploring derivatives with modified functional groups for improved pharmacokinetic profiles conducting more extensive toxicological assessments before moving into clinical trials developing combination therapies where appropriate integrating findings from systems biology approaches so as understand how this molecule affects entire disease pathways rather than just isolated targets These efforts will be crucial towards translating preclinical successes into tangible therapeutic benefits for patients worldwide.
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